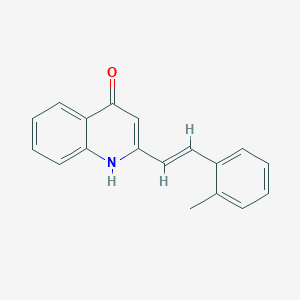
3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a carboxamide group attached to a 4-methylphenyl moiety.
Mécanisme D'action
Target of Action
Piperidine derivatives, such as 3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structure and the biological targets they interact with
Biochemical Pathways
Piperidine derivatives are involved in a variety of biochemical pathways due to their wide range of biological activities . .
Result of Action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. While piperidine derivatives are known to have a wide range of biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 3-methylpiperidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)piperidine-1-carboxamide
- 3-methylpiperidine-1-carboxamide
- 4-methylphenylpiperidine
Uniqueness
3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide is unique due to the specific substitution pattern on the piperidine ring and the presence of both methyl and carboxamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-methyl-N-(4-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-5-7-13(8-6-11)15-14(17)16-9-3-4-12(2)10-16/h5-8,12H,3-4,9-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUGTGNSBCWRJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-tert-butyl-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5460027.png)
![ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5460029.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-biphenylcarboxamide](/img/structure/B5460044.png)
![N-[(E)-1-(3-bromophenyl)-3-(butylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5460056.png)
![N-{(1R)-1-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]propyl}acetamide](/img/structure/B5460063.png)
![N-(3-{[(2,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5460066.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5460072.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5460077.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5460085.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5460102.png)
![[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B5460107.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5460122.png)
![2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5460126.png)
